4-(1-Aminocyclopentyl)phenol
Description
4-(1-Aminocyclopentyl)phenol is a phenolic compound featuring a cyclopentylamine substituent at the para position of the phenol ring. The compound is synthesized via reactions involving 4-aminophenol and cyclopentanecarbonyl chloride, with careful control to avoid disubstitution .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-(1-aminocyclopentyl)phenol |
InChI |
InChI=1S/C11H15NO/c12-11(7-1-2-8-11)9-3-5-10(13)6-4-9/h3-6,13H,1-2,7-8,12H2 |
InChI Key |
ZRDOGHJIEHPUJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminocyclopentyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of a strong base and an appropriate nucleophile to replace the halide group with the desired substituent . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions .
Industrial Production Methods
Industrial production of substituted phenols, including this compound, often involves large-scale reactions using similar synthetic routes. The scalability of these methods is crucial for industrial applications, and the use of green chemistry principles, such as the ipso-hydroxylation method, is becoming increasingly important .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminocyclopentyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 4-(1-Aminocyclopentyl)phenol derivatives as dual inhibitors targeting autophagy and specific nuclear receptors, such as REV-ERB. For instance, a compound derived from this structure demonstrated enhanced cytotoxicity against breast cancer cell lines while exhibiting selectivity towards non-cancerous cells. This suggests a promising avenue for developing new anticancer agents with improved therapeutic indices .
Adenosine Receptor Agonists
The compound has been explored for its role as an agonist for adenosine receptors. Research indicates that derivatives of this compound can exhibit potent selectivity towards A1 receptors, which are implicated in various physiological processes, including modulation of neurotransmission and cardioprotection . The structure-activity relationship (SAR) studies reveal that modifications to the phenolic ring can significantly enhance receptor affinity and selectivity.
Pharmaceutical Applications
Synthesis of Pharmaceuticals
this compound serves as an intermediate in the synthesis of several pharmaceutical agents. Its derivatives are utilized in the production of drugs that target inflammatory diseases and cancer. The ability to modify the cyclopentyl group allows for the tailoring of pharmacological properties, enhancing efficacy and reducing side effects .
Material Science
Polymeric Applications
In materials science, this compound is being investigated for its potential use in polymer formulations. The compound can be incorporated into polymeric matrices to enhance mechanical properties or to provide specific functionalities such as antimicrobial activity or improved thermal stability. This versatility makes it suitable for applications ranging from coatings to biomedical devices .
Cosmetic Formulations
Skin Care Products
The compound's phenolic structure lends itself well to cosmetic formulations, particularly in skin care products where antioxidant properties are desirable. Studies have shown that phenolic compounds can improve skin hydration and provide protective effects against oxidative stress, making them valuable ingredients in modern cosmetic formulations .
Table 1: Anticancer Activity of this compound Derivatives
| Compound Name | Target | IC50 (μM) | Selectivity |
|---|---|---|---|
| Compound A | REV-ERB | 2.10 | High |
| Compound B | Autophagy | 30.14 | Moderate |
Table 2: Synthesis Pathways Involving this compound
| Starting Material | Reaction Type | Product |
|---|---|---|
| Phenol | Nitration + Reduction | This compound |
| Nitrobenzene | Electrolytic Conversion | This compound |
Case Study 1: Development of Anticancer Agents
A recent study focused on synthesizing derivatives of this compound to evaluate their anticancer properties against various tumor cell lines. The research found that certain modifications led to compounds with significantly higher potency compared to existing therapies, indicating a strong potential for clinical application.
Case Study 2: Cosmetic Formulation Efficacy
Research conducted on the incorporation of this compound into skin creams demonstrated improved moisturizing effects and antioxidant activity compared to formulations lacking this compound. The study concluded that integrating such phenolic compounds could enhance the overall efficacy of cosmetic products.
Mechanism of Action
The mechanism of action of 4-(1-Aminocyclopentyl)phenol involves its interaction with various molecular targets and pathways. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions . These actions help protect cells from oxidative stress and damage. Additionally, phenolic compounds can modulate cell signaling pathways and gene expression, contributing to their pharmacological effects .
Comparison with Similar Compounds
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
- Structure: Contains an imidazole core with two phenyl groups and a phenol ring.
- Synthesis: Prepared via a one-pot, three-component reaction using CoFe2O4 nanocatalysts in ethanol, achieving >96% purity .
- Key Properties: Nonlinear Optical (NLO) Properties: Exhibits high third-order susceptibility (χ(3) = 2.2627 × 10⁻⁶ esu) and negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W), indicating self-focusing behavior. These properties arise from its extended π-conjugation and low HOMO-LUMO gap (2.54 eV) . Applications: Potential optical limiter for protecting sensors and human eyes .
4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol
- Structure: Chiral aminophenol with chlorine substituents and a cyclopentyl group.
- Synthesis : Derived from condensation of chiral amines followed by borohydride reduction .
- Key Properties :
Cyclohexylphenol Derivatives
- Examples: 4-(trans-4-Pentylcyclohexyl)phenol (CAS 82575-69-7).
- Properties : Higher molecular weight (246.39 g/mol) and hydrophobicity due to cyclohexyl substituents. Used in liquid crystal displays .
Electronic and Optical Properties
- Key Observations :
Catalytic and Pharmaceutical Potential
- This compound: The primary amine and phenol groups may enable hydrogen-bond-directed catalysis, akin to chiral aminophenols in asymmetric reactions .
- 4-(4-Propan-2-ylpiperazin-1-yl)phenol: Demonstrates antioxidant activity and solubility, highlighting the role of nitrogen-containing substituents in drug design .
Biological Activity
4-(1-Aminocyclopentyl)phenol is an organic compound with a molecular formula of C11H15NO. It features a phenolic structure with a cyclopentyl amine substituent, which contributes to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZRDOGHJIEHPUJH-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)(C2=CC=C(C=C2)O)N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly in the context of antioxidant activity. Phenolic compounds are known for their capacity to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. This property is significant in various therapeutic contexts, including neuroprotection and anti-inflammatory effects.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit strong antioxidant activity. For instance, studies have shown that phenolic compounds can significantly reduce oxidative stress markers in biological systems. The antioxidant capacity is often assessed using assays such as DPPH and superoxide radical scavenging tests.
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases .
Antidiabetic Potential
Emerging research has explored the antidiabetic potential of phenolic compounds, including derivatives of this compound. These studies indicate that such compounds can lower blood glucose levels and improve insulin sensitivity through various mechanisms, including the modulation of glucose metabolism pathways .
Study on Antioxidant Activity
A study conducted on the antioxidant properties of phenolic compounds demonstrated that this compound exhibited significant scavenging activity against free radicals. The results indicated a dose-dependent response, with higher concentrations leading to increased antioxidant effects .
Antidiabetic Activity Assessment
In another significant study, various phenolic derivatives were evaluated for their antidiabetic activities. The findings revealed that certain structural modifications in phenolic compounds could enhance their efficacy in lowering blood glucose levels. This suggests that this compound may possess similar beneficial effects .
Comparison with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other related phenolic compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| Phenol | Antiseptic, disinfectant | Basic structure without amine substitution |
| Hydroquinone | Skin-lightening agent | Known for its use in cosmetics |
| Butylated Hydroxytoluene (BHT) | Synthetic antioxidant | Commonly used in food preservation |
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Use inert atmospheres to prevent oxidation of amine groups.
Basic: How is this compound characterized structurally and chemically?
Methodological Answer:
Techniques :
- X-ray Crystallography : Resolves absolute configuration and intramolecular interactions (e.g., O-H⋯N hydrogen bonds stabilizing conformation) .
- Spectroscopy :
- NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm), cyclopentyl CH₂ groups (δ 1.5–2.5 ppm), and amine protons (δ 1.0–3.0 ppm).
- IR : Confirm phenolic O-H (3200–3600 cm⁻¹) and amine N-H (3300–3500 cm⁻¹) stretches.
- Melting Point : Compare observed values (e.g., 45–48°C for analogous phenols) to literature .
Q. Mitigation Strategies :
- Add antioxidants like ascorbic acid (0.1–1.0% w/v).
- Use stabilizers (e.g., sodium citrate buffer) in aqueous formulations .
Advanced: How can enantiomeric purity of this compound be achieved and validated?
Methodological Answer:
- Chiral Resolution :
- Diastereomer Formation : React with enantiopure chiral auxiliaries (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) to form separable diastereomers .
- Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol gradients .
- Validation :
- Circular Dichroism (CD) : Compare optical rotation to reference standards.
- Enantiomeric Excess (ee) : Quantify via HPLC with a chiral column (e.g., >98% ee achieved in analogous compounds) .
Advanced: What reaction mechanisms dominate in electrophilic substitutions involving this compound?
Methodological Answer:
- Electrophilic Aromatic Substitution :
- Nitration : Occurs at the para position relative to the hydroxyl group due to amine-directed activation .
- Halogenation : Iodine or bromine in acetic acid yields 3-halo derivatives (meta to hydroxyl, ortho to amine) .
- Oxidation : Converts to quinones under strong oxidants (e.g., KMnO₄ in H₂SO₄), confirmed by UV-Vis λmax ~450 nm .
Q. Mechanistic Insight :
- The amine group acts as an electron-donating substituent, enhancing reactivity at specific ring positions .
Advanced: How can computational methods predict the reactivity and interactions of this compound?
Methodological Answer:
- Molecular Modeling :
- Thermodynamic Data :
Advanced: What strategies address contradictions in reported physical properties (e.g., melting points) for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
